2-(1,3-Benzothiazol-2-yl)acetamide
Overview
Description
2-(1,3-Benzothiazol-2-yl)acetamide (BTAA) is an organic compound with a molecular formula of C8H7NO2S. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and is also used as a research tool in the study of biochemistry and physiology. BTAA has been extensively studied in the laboratory, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been elucidated.
Scientific Research Applications
Antitumor Activity
A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Compounds showed significant anticancer activity against some cancer cell lines, indicating their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activity
Another study synthesized acetamide derivatives and investigated their analgesic properties through various tests. These compounds showed significant decrease in pain responses, highlighting their potential as analgesic agents (Kaplancıklı et al., 2012).
Antimicrobial Activity
The synthesis of benzothiazole derivatives and their evaluation for antimicrobial activity revealed that some compounds exhibited promising activities against several bacterial and fungal strains. This suggests their usefulness in addressing microbial infections (Rezki, 2016).
Cytotoxicity Studies
Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands were prepared and exhibited varying cytotoxic effects against different cancer cell lines, indicating potential applications in cancer therapy (Al‐Janabi et al., 2020).
Schistosomicidal Agents
Benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and showed schistosomicidal activity comparable to praziquantel, presenting a new class of potent agents against Schistosoma mansoni (Mahran et al., 2007).
Mechanism of Action
Future Directions
Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWFXSMDQBKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621530 | |
Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51542-41-7 | |
Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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